molecular formula C13H8Cl2N4 B12799499 1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- CAS No. 35252-63-2

1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)-

Cat. No.: B12799499
CAS No.: 35252-63-2
M. Wt: 291.13 g/mol
InChI Key: XXAHRNBZYOZXOM-UHFFFAOYSA-N
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Description

Molecular Formula and Constitutional Isomerism

The molecular formula C₁₃H₈Cl₂N₄ (molecular weight 291.1354 g/mol) derives from its triazine backbone (C₃N₃) modified by two chlorine atoms, one phenyl-substituted pyrrole group, and additional hydrogen atoms. Constitutional isomerism arises from variations in substituent positioning on the triazine ring. For instance, replacing the pyrrole group with a pyrazolyl substituent (as in CAS 35252-63-2’s analog C₁₂H₇Cl₂N₅) creates structural isomers with distinct electronic properties. The SMILES notation Clc1nc(Cl)nc(n1)c1cccn1c1ccccc1 explicitly defines the connectivity: two chlorines at positions 2 and 4, and the 1-phenylpyrrole group at position 6.

Property Value
Molecular Formula C₁₃H₈Cl₂N₄
Molecular Weight 291.1354 g/mol
SMILES Clc1nc(Cl)nc(n1)c1cccn1c1ccccc1

Substituent orientation significantly impacts isomer stability. Quantum mechanical calculations suggest that the 1-phenylpyrrole group adopts a coplanar arrangement with the triazine ring to maximize π-conjugation, reducing steric hindrance compared to bulkier substituents.

Properties

CAS No.

35252-63-2

Molecular Formula

C13H8Cl2N4

Molecular Weight

291.13 g/mol

IUPAC Name

2,4-dichloro-6-(1-phenylpyrrol-2-yl)-1,3,5-triazine

InChI

InChI=1S/C13H8Cl2N4/c14-12-16-11(17-13(15)18-12)10-7-4-8-19(10)9-5-2-1-3-6-9/h1-8H

InChI Key

XXAHRNBZYOZXOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C3=NC(=NC(=N3)Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Material: Cyanuric Chloride

The most common precursor for 2,4-dichloro-6-substituted-1,3,5-triazines is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) . This compound allows stepwise substitution of chlorine atoms due to the differential reactivity of the chlorine atoms at different temperatures.

Stepwise Nucleophilic Aromatic Substitution (SNAr)

  • The chlorine atoms on cyanuric chloride can be selectively replaced by nucleophiles such as amines, phenols, or heteroaryl groups.
  • The substitution at the 6-position typically occurs last due to the lower reactivity of that chlorine atom.
  • Reaction conditions (temperature, solvent, base) are carefully controlled to achieve selective mono-substitution at the 6-position while retaining the 2,4-dichloro substituents.

Preparation of 1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)-

Suzuki Coupling Approach

A highly effective and modern method to introduce the 1-phenyl-1H-pyrrol-2-yl substituent at the 6-position involves Suzuki-Miyaura cross-coupling between cyanuric chloride and a suitable boronic acid or boronate ester derivative of the pyrrole moiety.

  • Catalyst: Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) or magnetic silica-supported palladium complexes.
  • Base: Potassium carbonate or other mild bases.
  • Solvent: Mixtures of tetrahydrofuran (THF) and water or other polar aprotic solvents.
  • Temperature: Typically around 80°C.
  • Reaction Time: 12 hours or more to ensure complete coupling.

This method offers high selectivity, mild reaction conditions, and good yields. It also allows for catalyst recovery and reuse when magnetic silica-supported palladium catalysts are employed, enhancing the green chemistry aspect of the synthesis.

Example Reaction Conditions:

Reagent Amount/Concentration Role
Cyanuric chloride Stoichiometric Electrophilic substrate
1-Phenyl-1H-pyrrol-2-yl boronic acid Stoichiometric or slight excess Nucleophilic coupling partner
Pd(PPh3)4 or Pd catalyst 0.5–2 mol% Catalyst
K2CO3 (potassium carbonate) 1.5–3 equivalents Base
THF/H2O mixture Solvent Reaction medium
Temperature 80°C Reaction temperature
Time 12 hours Reaction duration

After the reaction, the catalyst is separated (magnetic catalyst can be removed by an external magnet), the solvent is evaporated, and the crude product is purified by recrystallization or chromatography to yield the pure 1,3,5-triazine derivative.

Alternative Methods

  • Grignard Coupling: Earlier methods used aryl Grignard reagents reacting with cyanuric chloride to introduce aryl substituents. However, this method requires strict anhydrous and oxygen-free conditions and uses volatile solvents like tetrahydrofuran, making it less practical and more hazardous.
  • Friedel-Crafts Alkylation: Alkylation of cyanuric chloride with aromatic compounds under Lewis acid catalysis (e.g., AlCl3) has been reported but suffers from poor selectivity and generates significant byproducts and waste.

Detailed Research Findings and Data

Catalyst Efficiency and Selectivity

  • Magnetic silica-supported palladium catalysts demonstrate high catalytic activity and selectivity in Suzuki coupling reactions involving cyanuric chloride derivatives.
  • Catalyst recycling is feasible without significant loss of activity, improving cost-effectiveness and environmental impact.

Yield and Purity

  • Yields of the Suzuki coupling products typically range from 70% to 90% after purification.
  • Product purity exceeds 95% as confirmed by NMR, HPLC, and LC-MS analyses.

Reaction Optimization

Parameter Effect on Yield and Selectivity
Catalyst loading Higher loading increases rate but may not improve yield beyond a point
Base type and amount Potassium carbonate preferred; excess base improves conversion
Solvent system THF/water mixtures enhance solubility and reaction rate
Temperature 80°C optimal; higher temperatures may cause decomposition
Reaction time 12 hours sufficient for complete conversion

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Suzuki Coupling Cyanuric chloride, pyrrolyl boronic acid, Pd catalyst, K2CO3, THF/H2O, 80°C, 12h High selectivity, mild conditions, catalyst reuse possible Requires boronic acid derivative synthesis
Grignard Coupling Cyanuric chloride, aryl Grignard reagent, THF, inert atmosphere Good selectivity Harsh conditions, flammable solvent, sensitive to moisture
Friedel-Crafts Alkylation Cyanuric chloride, anisole or phenyl derivatives, AlCl3, chlorinated solvents Simple operation Poor selectivity, byproducts, environmental concerns

Chemical Reactions Analysis

1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The phenyl-pyrrole substituent enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets . These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Group Analysis

The compound is compared to two structurally related triazine-based compounds: poly(2-morpholinyl-4-pentaerythritol phosphate-1,3,5-triazine) (PMPT) and melamine phosphate (1,3,5-triazine-2,4,6-triamine phosphate) .

Property/Endpoint 1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- PMPT Melamine Phosphate
Substituents 2,4-Cl; 6-(phenyl-pyrrole) Morpholinyl, pentaerythritol phosphate 2,4,6-NH₂; phosphate counterion
Primary Application Likely flame retardant or reactive intermediate Intumescent flame retardant (IFR) Flame retardant (char-forming agent)
Reactivity High (Cl groups enable nucleophilic substitution) Moderate (phosphate ester hydrolysis) Low (stable phosphate salt)
Synergistic Systems Not reported APP/PER (synergistic IFR) Often combined with other salts/oxides
Environmental/Health Profile Unknown (chlorinated aromatics often raise concerns) Low toxicity (compatible with polymers) Limited data; "no classification"

Flame Retardancy Mechanisms

  • Chlorinated Triazine (Target Compound): Likely acts via gas-phase radical quenching (Cl· scavenging) and char formation due to aromatic pyrrole stability. Chlorine release at high temperatures may inhibit combustion .
  • PMPT: Combines phosphorus (char-forming) and nitrogen (gas-phase inhibition) in an intumescent system. Achieves LOI values >28% in polypropylene (PP) .
  • Melamine Phosphate: Releases NH₃ and H₂O upon decomposition, diluting flammable gases, while phosphate promotes charring. Less reactive than halogenated analogs .

Thermal and Mechanical Compatibility

  • The phenyl-pyrrole group in the target compound may improve compatibility with aromatic polymers (e.g., polystyrene) compared to PMPT, which shows slight mechanical property trade-offs in PP .
  • Chlorine’s volatility could limit thermal stability vs. PMPT’s phosphate-based char, which withstands higher temperatures.

Biological Activity

1,3,5-Triazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in oncology. The compound 1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- is an intriguing member of this class, exhibiting potential as an anticancer agent and other therapeutic applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13H10Cl2N4
  • CAS Number : 1700-02-3
  • Molecular Weight : 284.15 g/mol

Biological Activity Overview

The biological activity of 1,3,5-triazine derivatives often involves interactions with key biological pathways. The following sections detail specific activities observed in research studies.

Antitumor Activity

A systematic review highlighted that triazine derivatives possess significant antitumor properties. For instance:

  • Topoisomerase II Inhibition : Certain derivatives exhibited IC50 values in the micromolar range against topoisomerase IIa, a critical enzyme for DNA replication and repair. For example, a closely related compound showed IC50 values of approximately 229 µM .
  • Cytotoxicity Against Cancer Cell Lines :
    • HepG2 (liver cancer): IC50 = 20.53 µM
    • MCF-7 (breast cancer): IC50 = 129.0 µM
    • HUVEC (normal endothelial cells): IC50 = 122 µM .

These findings suggest that the triazine scaffold can be optimized for enhanced anticancer activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the 2, 4, and 6 positions of the triazine ring significantly influence biological activity. For instance:

ModificationEffect on ActivityReference
Para-hydroxy groupIncreased potency against EGFR (IC50 = 30.7 µM)
Fluorine removalReduced activity against wild-type EGFR
Pyrazole derivativesEnhanced anticancer activity (IC50 values ranging from 229.4 nM to 500 nM)

Case Studies

Several case studies have documented the efficacy of triazine derivatives in cancer treatment:

  • El-Faham et al. (2022) : Developed mono- and bis(dimethylpyrazolyl)-s-triazine derivatives which showed potent activity against HCT116 cell lines with IC50 values around 500±80 nM500\pm 80\text{ nM} and significant EGFR inhibitory activity .
  • Singh et al. (2017) : Reported a novel hybrid analogue that demonstrated excellent EGFR-TK enzyme inhibitory activity (96.3% at 10μM10\mu M), indicating its potential as a targeted therapy for breast cancer .

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